molecular formula C12H21NO3 B13467372 Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13467372
M. Wt: 227.30 g/mol
InChI Key: ABGQPTCDBVYHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves the reaction of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate as a starting material, which is then subjected to various chemical reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-6-12(9-13)5-4-8-15-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGQPTCDBVYHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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